Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate
Description
CMDPA is a pyridine-based dicarboxylate ester with a chloromethyl substituent at the 4-position. Its molecular formula is C₉H₈ClNO₄, and molecular weight is 229.62 g/mol . It serves as a critical intermediate in synthesizing pyridine dicarboxylic acid derivatives, such as ligands for metal complexes and organic frameworks. CMDPA is prepared via chlorination of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA) using sulfuryl dichloride (SO₂Cl₂) under anhydrous conditions at 0–5°C . Its structure is confirmed by NMR: characteristic singlets at 4.06 ppm (CH₃), 4.45 ppm (CH₂Cl), and 8.27 ppm (aromatic protons) .
Properties
Molecular Formula |
C10H10ClNO4 |
|---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9(13)7-3-6(5-11)4-8(12-7)10(14)16-2/h3-4H,5H2,1-2H3 |
InChI Key |
LIIWGINRIORAFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CCl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA)
The primary and most documented method for preparing CMDPA involves the chlorination of dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate (HMDPA) using sulfuryl dichloride (SO2Cl2) as the chlorinating agent. This reaction is typically performed under controlled low-temperature conditions (0–5 °C) in anhydrous chloroform solvent under a nitrogen atmosphere to prevent side reactions and degradation.
$$
\text{HMDPA} + \text{SO}2\text{Cl}2 \rightarrow \text{CMDPA} + \text{by-products}
$$
- Dissolve HMDPA (6.0 g, 26.5 mmol) in anhydrous chloroform (100 mL).
- Cool the solution to 0–5 °C under nitrogen.
- Slowly add sulfuryl dichloride (4.8 g, 40 mmol) with stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion (~45 minutes), remove solvent under vacuum.
- Purify the crude product by recrystallization from ethyl acetate.
- Yield: approximately 86.4% of CMDPA as an orange-yellow solid with melting point 168–171 °C.
Alternative Catalytic Approaches for Further Derivatization
While the synthesis of CMDPA itself is straightforward via chlorination, its use as a starting material for further derivatives such as DVDPA has been optimized using different catalytic systems. These approaches indirectly confirm the quality and utility of CMDPA prepared by the chlorination method.
Research Outcomes and Analysis of Preparation
Yield and Purity
The chlorination method yields CMDPA in high purity and good yield (~86%), which is suitable for subsequent synthetic transformations. The product’s structure is well confirmed by spectroscopic methods (IR, ^1H NMR, MS), ensuring reproducibility and reliability of the preparation method.
Reaction Conditions and Optimization
- The reaction is sensitive to temperature and moisture; low temperature (0–5 °C) and anhydrous conditions are critical.
- Nitrogen atmosphere prevents oxidation or side reactions.
- Sulfuryl dichloride is an effective chlorinating agent, providing high selectivity for the chloromethyl substitution.
Comparison with Other Methods
No significant alternative chlorination methods (e.g., thionyl chloride, phosphorus chlorides) have been reported with comparable yields or selectivity for CMDPA. The sulfuryl dichloride method remains the most efficient and widely adopted.
Data Table Summarizing Key Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine dicarboxylic acids.
Reduction: Formation of pyridine alcohols.
Scientific Research Applications
Synthesis of Complex Pyridine Derivatives
- General Application: Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate is used in the synthesis of more complex pyridine derivatives.
- Specific Example: It is used in the synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate, catalyzed by ionic liquids . The highest catalytic activity was observed at 60°C for 40 minutes, yielding 83% when the ionic liquid dosage was 10% of the reactant . The ionic liquid [bmim]OH can be recycled five times without a significant decrease in catalytic activity after vacuum drying dehydration, maintaining the stability of the product yield .
Use as a Ligand
- Coordination Chemistry: Pyridine dicarboxylic acid derivatives, including this compound, are important organic ligands with rigid conjugated structures .
- Lanthanide Complexes: Pyridine-2,6-dicarboxylic acid derivatives are effective as sensitizers in lanthanide complexes, enhancing luminescence .
Reactivity
- Interaction Studies: this compound is reactive with nucleophiles and metal ions. The chloromethyl group enhances its utility in synthetic chemistry compared to its analogs.
Mechanism of Action
The mechanism of action of 2,6-dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition or activation of specific pathways. This compound can also act as a ligand, binding to metal ions and forming coordination complexes .
Comparison with Similar Compounds
Alkoxy-Substituted Pyridine Dicarboxylates
- Examples: Dimethyl 4-(hex-5-yn-1-yloxy)pyridine-2,6-dicarboxylate (3b) Dimethyl 4-(non-8-yn-1-yloxy)pyridine-2,6-dicarboxylate (3d)
- Key Differences: Substituents: Alkynyloxy groups replace the chloromethyl group. Synthesis: Prepared via Mitsunobu coupling with alcohols (e.g., 5-hexyn-1-ol) under mild conditions, achieving yields up to 87% . Applications: Used in click chemistry and G-quadruplex DNA photocleavage studies. NMR Data: Aromatic protons shift to 7.7–7.8 ppm due to electron-donating alkoxy groups, differing from CMDPA’s 8.27 ppm .
Halogenated Derivatives
- Dimethyl 4-Bromopyridine-2,6-Dicarboxylate :
- Comparison with CMDPA :
- Bromine’s larger atomic radius increases steric hindrance, reducing reactivity in nucleophilic substitutions compared to CMDPA’s chloromethyl group.
Amino-Functionalized Derivatives
- Examples: 4-((Thiophen-2-ylmethyl)amino)pyridine-2,6-dicarboxylic acid 4-((Furan-2-ylmethyl)amino)pyridine-2,6-dicarboxylic acid
- Key Differences: Substituents: Amino groups replace chloromethyl, enabling coordination with metals. Synthesis Yields: Lower (29–52%) due to challenging amine coupling steps . Applications: Investigated as inhibitors of metallo-β-lactamases and in luminescent complexes .
Hydroxymethyl Precursor (HMDPA)
- Dimethyl 4-(Hydroxymethyl)Pyridine-2,6-Dicarboxylate (HMDPA) :
Ethyl Ester Analogues
- Diethyl 4-Chloropyridine-2,6-Dicarboxylate :
- Key Difference : Ethyl esters increase hydrophobicity and alter solubility compared to CMDPA’s methyl esters.
- Applications : Similar utility as intermediates but with modified pharmacokinetic properties .
Biological Activity
Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA) is an organic compound characterized by its pyridine ring with chloromethyl and two carboxylate ester groups. Its molecular formula is C₁₀H₁₁ClN₂O₄. This compound is primarily recognized for its role as a versatile intermediate in organic synthesis, particularly in the development of more complex pyridine derivatives.
Chemical Structure and Properties
- Molecular Formula: C₁₀H₁₁ClN₂O₄
- Functional Groups: Chloromethyl, carboxylate esters
- Reactivity: The presence of the chloromethyl group enhances reactivity, making it suitable for various chemical transformations.
Biological Activity
While specific biological activities of CMDPA are not extensively documented, compounds containing pyridine moieties often exhibit a range of biological properties. These include:
- Antimicrobial Activity: Pyridine derivatives are known to possess antimicrobial properties, which may extend to CMDPA.
- Antifungal Properties: Similar compounds have demonstrated antifungal activities.
- Potential Anticancer Activities: The ability of pyridine derivatives to interact with biological targets like enzymes and receptors suggests potential anticancer properties.
The biological activity of CMDPA may be attributed to its ability to undergo further modifications that enhance bioactivity. The chloromethyl group can react with nucleophiles, influencing various biochemical pathways.
Synthesis and Application
Recent studies have highlighted the synthesis of derivatives from CMDPA, showcasing its utility in producing biologically active compounds. For instance:
- Catalytic Reactions: CMDPA has been utilized as a precursor in the synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridin-4-yl)vinyl)pyridine-2,6-dicarboxylate (DVDPA), demonstrating high catalytic efficiency when combined with ionic liquids .
Comparative Analysis with Related Compounds
A comparative analysis of CMDPA with similar compounds reveals distinct reactivity patterns based on substituents at the 4-position of the pyridine ring. Below is a summary table:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate | Hydroxymethyl group instead of chloromethyl | Less reactive than the chlorinated form |
| Dimethyl 4-(bromomethyl)pyridine-2,6-dicarboxylate | Bromine substituent instead of chlorine | Similar reactivity but different halogen |
| Dimethyl 4-iodopyridine-2,6-dicarboxylate | Iodine at the same position | Higher reactivity due to weaker C-I bond |
| Dimethyl 4-fluoromethylpyridine-2,6-dicarboxylate | Fluorine substituent | Unique electronic effects due to fluorine |
Q & A
Q. What are the common synthetic routes for Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via multi-step organic reactions, often using substituted pyridines and chloromethyl derivatives as precursors. A key approach is the Hantzsch synthesis, which involves cyclocondensation of aldehydes, β-keto esters, and ammonium acetate in ethanol under reflux . Optimization includes:
- Solvent choice : Polar aprotic solvents (e.g., ethanol, DMF) enhance reaction efficiency.
- Catalysts : Acidic or basic catalysts (e.g., ammonium acetate) improve yield.
- Temperature : Reflux conditions (70–100°C) are critical for cyclization .
Characterization via NMR and IR confirms intermediate purity before final chloromethylation .
Q. How can researchers confirm the structure and purity of this compound?
Methodological Answer:
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for dihydropyridine derivatives?
Methodological Answer:
- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Substituent Variation : Systematic substitution at the 4-position (e.g., chlorophenyl, ethoxyphenyl) alters steric and electronic profiles, impacting biological activity. For example, electron-withdrawing groups (e.g., -Cl) enhance calcium channel blockade in analogs .
- Pharmacophore Mapping : Overlay crystal structures (e.g., from ) to identify critical binding motifs.
Q. How can researchers resolve contradictions in reported pharmacological data for structurally similar dihydropyridines?
Methodological Answer:
- Comparative Bioassays : Test compounds under standardized conditions (e.g., calcium flux assays) to isolate substituent effects .
- Meta-Analysis : Cross-reference datasets from multiple studies (e.g., IC₅₀ values for channel blockade) to identify outliers or confounding variables .
- Control Experiments : Validate purity (>95% via HPLC) and exclude solvent residues (e.g., DMSO) that may interfere with assays .
Q. What advanced spectroscopic or computational methods are recommended for studying reactive intermediates in the synthesis of this compound?
Methodological Answer:
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track intermediates during Hantzsch reactions .
- Mass Spectrometry (HRMS) : Identifies transient species (e.g., enamine intermediates) with ppm-level accuracy .
- Molecular Dynamics Simulations : Model solvent effects and transition states to optimize reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
